2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
Biologically, compounds containing the thiadiazole ring have been studied for their antimicrobial, antifungal, and anticancer properties. The presence of the nitro group and benzylthio moieties in this compound may enhance its biological activity, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological targets involved in disease pathways, such as enzymes or receptors in cancer or infectious diseases.
Industry
Industrially, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its ability to undergo various chemical modifications.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step often involves the cyclization of thiosemicarbazide with carbon disulfide under basic conditions to form the 1,3,4-thiadiazole ring.
Introduction of the Benzylthio Group: The thiadiazole intermediate is then reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzylthio group.
Nitration: The benzylthio-thiadiazole compound is subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acetamide Formation: Finally, the nitro-benzylthio-thiadiazole is reacted with chloroacetyl chloride in the presence of a base to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The benzylthio groups can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation of sulfur atoms.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride for nitro group reduction.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Mechanism of Action
The exact mechanism of action of 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific biological target. Generally, compounds with similar structures can act by:
Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter signaling pathways.
Disrupting Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
Comparison with Similar Compounds
Similar Compounds
2-(Benzylthio)-1H-benzo[d]imidazole: Known for its antitubercular activity.
2-(Benzylthio)-5-((4-bromobenzyl)thio)-1,3,4-thiadiazole: Similar structure but with a bromine atom instead of a nitro group.
Uniqueness
The presence of both benzylthio and nitrobenzylthio groups in 2-(benzylthio)-N-(5-((4-nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide makes it unique compared to other thiadiazole derivatives. This dual substitution pattern may confer distinct chemical reactivity and biological activity, potentially leading to novel applications in various fields.
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-[(4-nitrophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3S3/c23-16(12-26-10-13-4-2-1-3-5-13)19-17-20-21-18(28-17)27-11-14-6-8-15(9-7-14)22(24)25/h1-9H,10-12H2,(H,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPKHVOXCPBIHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.